SIRT2 Isoform Selectivity: 100‑Fold Preference Over SIRT1
4‑Styrylnicotinamide exhibits a steep selectivity gradient across human sirtuin isoforms. The compound inhibits SIRT2 with an IC₅₀ of approximately 1 µM, whereas SIRT1 requires ~100 µM and SIRT3 ~50 µM for equivalent inhibition [REFS‑1]. By contrast, the endogenous inhibitor nicotinamide displays only modest selectivity (SIRT1 IC₅₀ ~98 nM, SIRT2 IC₅₀ ~19.6 µM, SIRT3 IC₅₀ ~48.7 µM), meaning the 4‑styryl modification reverses the isoform preference and delivers a functional SIRT2‑biased tool that nicotinamide cannot provide [REFS‑2].
| Evidence Dimension | Sirtuin isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | SIRT2 IC₅₀ ≈ 1 µM; SIRT1 IC₅₀ ≈ 100 µM; SIRT3 IC₅₀ ≈ 50 µM |
| Comparator Or Baseline | Nicotinamide: SIRT1 IC₅₀ = 98 nM; SIRT2 IC₅₀ = 19.6 µM; SIRT3 IC₅₀ = 48.7 µM |
| Quantified Difference | 100‑fold selectivity for SIRT2 over SIRT1 (4‑styrylnicotinamide) vs 200‑fold selectivity for SIRT1 over SIRT2 (nicotinamide) |
| Conditions | In vitro enzyme inhibition assays; specific assay format not detailed in vendor datasheet |
Why This Matters
Procurement of 4‑styrylnicotinamide enables SIRT2‑selective pharmacological experiments that are impossible with generic nicotinamide, reducing off‑target sirtuin confounding.
